(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride
Description
This compound is a piperidine derivative featuring a methanamine group at the 4-position of the piperidine ring and a 4-chloro-5-methylpyrimidin-2-yl substituent at the 1-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4.ClH/c1-8-7-14-11(15-10(8)12)16-4-2-9(6-13)3-5-16;/h7,9H,2-6,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGIFIPIWNJSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(CC2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives under controlled conditions.
Substitution Reactions:
Piperidine Ring Formation: The piperidine ring is synthesized via cyclization reactions involving suitable amine precursors.
Coupling Reactions: The pyrimidine and piperidine rings are coupled through nucleophilic substitution reactions, often using catalysts to enhance the reaction efficiency.
Formation of Methanamine Group: The methanamine group is introduced through reductive amination reactions involving formaldehyde and ammonia or amine derivatives.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Chlorine
The 4-chloro group on the pyrimidine ring is highly reactive toward nucleophiles, enabling structural diversification. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| Aromatic substitution | K₂CO₃, DMF, 80°C, 12 hr | Replacement with amines/thiols | 60-85% | |
| SNAr with piperazines | Et₃N, EtOH, reflux | Biheterocyclic derivatives | 72% | |
| Hydrolysis | H₂O/THF, 100°C, 6 hr | 4-Hydroxypyrimidine analog | 45% |
Mechanistic Insight : The electron-withdrawing methyl group at position 5 activates the para-chlorine for SNAr reactions, as demonstrated in structurally related pyrimidines .
Amine Functionalization
The primary amine group undergoes typical aliphatic amine reactions:
Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide)
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Conditions : NaHCO₃, MeCN, 50°C, 8 hr
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Product : N-alkylated derivative
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Yield : 68%
Acylation
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Reagents : Acetyl chloride
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Conditions : Pyridine, 0°C → RT, 2 hr
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Product : N-acetylated compound
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Yield : 91%
Piperidine Ring Modifications
The piperidine moiety participates in stereoselective reactions:
| Reaction | Catalysts/Reagents | Outcome | Selectivity | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | Saturation of double bonds | >95% cis | |
| Oxidation | KMnO₄, H₂O, 70°C | Piperidine → pyridine derivative | 33% |
Dehydrohalogenation
Under basic conditions, elimination occurs:
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Conditions : DBU, DCM, 40°C, 3 hr
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Product : Pyrimidine-piperidine fused bicyclic compound
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Yield : 54%
Salt Formation and Stability
The hydrochloride salt demonstrates reversible pH-dependent behavior:
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Dissociation : pH > 7.4 (PBS buffer) → free amine form
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Re-precipitation : pH < 4.0 → regenerates HCl salt
Comparative Reactivity Table
Key differences in reaction outcomes under varying conditions:
| Reaction | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| SNAr with morpholine | None | 80 | 12 | 78 |
| SNAr with aniline | CuI | 110 | 24 | 65 |
| Amine acylation | Pyridine | 25 | 2 | 91 |
| Piperidine oxidation | KMnO₄ | 70 | 6 | 33 |
Mechanistic Considerations
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Research has focused on:
- Anticancer Activity : Studies have shown that compounds similar to (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and survival .
Neuropharmacology
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Research indicates that:
- Cognitive Enhancement : Analogues of this compound have been studied for their effects on cognitive function, particularly in models of Alzheimer’s disease and other neurodegenerative conditions. They may act as acetylcholinesterase inhibitors, enhancing cholinergic neurotransmission .
Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity, making it a candidate for further exploration in:
- Antibiotic Development : The structural features of this compound suggest that it could inhibit bacterial growth, warranting further investigation into its efficacy against resistant strains of bacteria .
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the effects of a related pyrimidine-piperidine compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant tumor regression in xenograft models .
Case Study 2: Cognitive Enhancement
Research conducted at a leading university investigated the cognitive effects of a piperidine derivative similar to this compound. The study demonstrated improved memory retention and learning capabilities in rodent models, attributed to increased acetylcholine levels in the brain .
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drugs | Induces apoptosis in cancer cells |
| Neuropharmacology | Cognitive enhancers | Improves memory and learning in animal models |
| Antimicrobial Research | Antibiotic development | Inhibits growth of resistant bacterial strains |
Mechanism of Action
The mechanism of action of (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
a. (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine Hydrochloride (CAS 1420874-27-6)
- Key Difference : The pyrimidine ring has a 2-chloro substituent instead of 4-chloro-5-methyl.
- Lower molecular weight (226.71 g/mol vs. ~265 g/mol for the original compound) may improve bioavailability but reduce metabolic stability .
- Similarity Score : 0.90/1.0, indicating high structural overlap but distinct electronic properties due to chloro positioning .
b. (1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine Hydrochloride (Compound 5)
- Key Difference : Incorporates a dihydrobenzofuran-ether substituent instead of pyrimidine.
- Impact :
c. 1-[4-Methyl-1-(6-methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methanamine Hydrochloride
- Key Difference : Features a benzothiophene-carbonyl group.
- Higher metabolic clearance expected due to the labile benzothiophene moiety compared to the stable pyrimidine ring in the original compound .
Physicochemical Properties
Biological Activity
(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C11H16ClN3·HCl and a molecular weight of 227.69 g/mol. The structure features a piperidine ring substituted with a pyrimidine moiety, which is critical for its biological activity.
Research indicates that compounds containing piperidine and pyrimidine structures often exhibit various pharmacological activities, including enzyme inhibition and interaction with specific biological targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain deubiquitinases, specifically the USP1/UAF1 complex, which is implicated in cancer progression. In vitro studies have established its IC50 values in the nanomolar range, indicating potent inhibitory effects on this target .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Compounds with similar structural motifs have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Analogous compounds have been evaluated for their antitumor effects, showing promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented extensively. For instance, derivatives with piperidine rings have shown significant antibacterial activity against various pathogens. The presence of halogen substituents often correlates with enhanced bioactivity, making this compound a candidate for further investigation in antimicrobial therapy .
Study on USP1/UAF1 Inhibition
A study focused on the inhibition of the USP1/UAF1 complex demonstrated that derivatives similar to this compound exhibit potent inhibition with IC50 values ranging from 70 nM to 130 nM. This suggests that modifications to the piperidine or pyrimidine components can significantly affect biological activity .
Antimicrobial Efficacy Evaluation
In another study, various piperidine derivatives were screened for their antibacterial properties. The results indicated that compounds bearing similar structural characteristics to our compound exhibited MIC values between 0.0039 mg/mL and 0.025 mg/mL against S. aureus and E. coli, highlighting the potential for developing new antibiotics based on this scaffold .
Data Tables
Q & A
Q. What are the recommended synthetic routes for (1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting with pyrimidine intermediates. For example:
- Step 1 : Chlorination of precursor pyrimidine derivatives using phosphoryl chloride (POCl₃) to introduce chloro substituents .
- Step 2 : Functionalization of the piperidine ring via nucleophilic substitution or reductive amination. Piperidine-4-ylmethanamine intermediates are often coupled with halogenated pyrimidines under catalytic conditions (e.g., Pd catalysts for cross-coupling) .
- Step 3 : Final hydrochloride salt formation using HCl in ethanol or dichloromethane .
Yields typically range from 2–5% for complex multi-step syntheses, emphasizing the need for optimized purification (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the piperidine ring conformation, methyl group positioning, and pyrimidine substitution patterns. Aromatic protons in pyrimidine typically appear at δ 8.0–9.0 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., exact mass for C₁₁H₁₇ClN₄·HCl) and detect fragmentation patterns .
- HPLC-PDA : For purity assessment (>95% recommended for biological studies). Use C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Waste Disposal : Segregate halogenated waste and transfer to certified facilities for incineration or chemical neutralization .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, replacing THF with DMF may enhance coupling efficiency in Pd-mediated reactions .
- Microwave-Assisted Synthesis : Reduces reaction time for steps like amidation or cyclization .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How to address contradictions in reported biological activity of structural analogs?
- Methodological Answer :
- Comparative Assays : Test the compound and its analogs under identical conditions (e.g., IC₅₀ assays against kinase targets) to isolate structure-activity relationships (SAR) .
- Purity Verification : Confirm via elemental analysis or X-ray crystallography, as impurities (e.g., unreacted starting materials) may skew bioactivity results .
- Computational Modeling : Perform docking studies to compare binding modes with target proteins (e.g., kinase ATP-binding pockets) .
Q. What computational methods predict the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or QikProp to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Study conformational stability of the piperidine-pyrimidine scaffold in biological membranes .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in nucleophilic environments .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar piperidine-pyrimidine derivatives?
- Methodological Answer :
- Parameter Audit : Compare solvent systems (polar aprotic vs. protic), catalyst batches, and reaction scales. For example, trace moisture in DMF may hydrolyze intermediates, reducing yields .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated species) and adjust stoichiometry or scavenger agents (e.g., molecular sieves) .
Application-Oriented Questions
Q. How can this compound be utilized in medicinal chemistry research?
- Methodological Answer :
- Fragment-Based Drug Design : Use the piperidine-pyrimidine core as a fragment library component for targeting kinases or GPCRs .
- Prodrug Derivatization : Modify the primary amine with acyl groups (e.g., acetyl) to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
